Piperidine-3-sulfonyl fluoride

Description

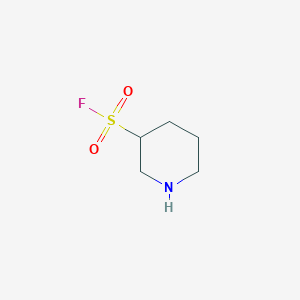

Structure

3D Structure

Properties

Molecular Formula |

C5H10FNO2S |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

piperidine-3-sulfonyl fluoride |

InChI |

InChI=1S/C5H10FNO2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2 |

InChI Key |

BKAKQDNTQYQEMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Piperidine 3 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

The sulfonyl fluoride group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that leverage the unique stability and latent reactivity of the S(VI)-F bond. enamine.net Aliphatic sulfonyl fluorides, such as piperidine-3-sulfonyl fluoride, are excellent agents for SuFEx due to their moderate reactivity, which allows them to tolerate a wide variety of functional groups and handling in aqueous buffers. enamine.net The S-F bond is notably stable and resistant to reduction and hydrolysis, yet it can be activated to react with nucleophiles under specific conditions. mdpi.com

Mechanistic Principles of SuFEx Reactions with Various Nucleophiles

The central principle of SuFEx chemistry is the controlled activation of the otherwise stable S(VI)-F bond, transforming the fluoride into an effective leaving group. claremont.edu This activation allows the sulfur atom to be attacked by various nucleophiles. The process can be facilitated by catalysts, including Lewis acids, basic tertiary amines, and bifluoride salts. claremont.edu For instance, a combination of calcium triflimide (Ca(NTf)2) and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to effectively activate sulfonyl fluorides for SuFEx reactions with amines. claremont.eduacs.org In this system, the Lewis acid is thought to coordinate to the sulfonyl group, increasing the electrophilicity of the sulfur atom, while the amine base assists in the deprotonation of the incoming nucleophile. acs.org

The reaction with amine nucleophiles generally proceeds under mild, room temperature conditions. acs.org The scope of nucleophiles is broad and includes primary and secondary amines, anilines, and even ammonia. claremont.eduacs.org The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially with less reactive nucleophiles or sterically hindered substrates. nih.gov

Derivatization to Sulfonates and Sulfonamides

A primary application of the SuFEx reactivity of this compound is its conversion to sulfonamides and sulfonates. The reaction with a diverse range of primary and secondary amines readily yields the corresponding sulfonamides. acs.org Similarly, reaction with phenols (typically as their silyl ethers) or alcohols can produce sulfonate esters. nih.gov This transformation is highly reliable and has been successfully applied to a wide array of substrates, including those with sensitive functional groups like primary amides, halides, alkynes, and acid-sensitive protecting groups such as Boc and acetals. claremont.edu

The general conditions for these derivatizations often involve a catalyst system in an appropriate solvent. The table below summarizes representative conditions for the SuFEx reaction of S(VI) fluorides with amine nucleophiles.

| S(VI) Fluoride Type | Nucleophile | Catalyst/Base | Solvent | Temperature | Yield |

| Sulfamoyl fluoride | Primary/Secondary Amines | Ca(NTf2)2 / DABCO | THF | Room Temp. | High |

| Fluorosulfate | Secondary Amines | Ca(NTf2)2 / DABCO | THF | Room Temp. | Excellent |

| Sulfonyl fluoride | Phenols / Alcohols | BTMG / HMDS | - | - | Excellent |

| Sulfonyl fluoride | Primary/Secondary Amines | DBU | MeCN | Room Temp. | High |

| This table presents a generalized summary of reaction conditions found in the literature. Specific yields and optimal conditions may vary depending on the exact substrates used. |

Utility in High-Throughput Diversity-Oriented Synthesis

The reliability, high functional group tolerance, and modular nature of SuFEx chemistry make it exceptionally well-suited for diversity-oriented synthesis (DOS). researchgate.netnih.gov DOS strategies aim to rapidly generate libraries of structurally diverse molecules for applications in drug discovery and chemical biology. researchgate.net

A notable example is the "Diversity Oriented Clicking" (DOC) strategy, which combines the connective power of SuFEx with other click reactions. nih.govresearchgate.netchemrxiv.orgresearchgate.net In this approach, a core molecular hub containing a sulfonyl fluoride, such as a 2-substituted-alkynyl-1-sulfonyl fluoride (SASF), first undergoes other click reactions like cycloadditions to create a diverse set of heterocyclic sulfonyl fluorides. nih.govresearchgate.net These products can then be further diversified in a high-throughput manner by reacting the pendant sulfonyl fluoride group with a library of nucleophiles (e.g., aryl silyl ethers) via SuFEx. nih.govresearchgate.net This has been demonstrated effectively in 96-well plate formats, allowing for the rapid generation of large compound libraries with minimal purification. nih.gov The predictable and high-yielding nature of the SuFEx reaction is key to the success of such high-throughput approaches. nih.gov

Reactivity of the Piperidine (B6355638) Core and N-Substituents

The piperidine ring of the molecule offers additional sites for chemical modification, primarily at the nitrogen atom. The reactivity at this position can be modulated independently of the sulfonyl fluoride group, provided that appropriate reaction conditions are chosen.

Functional Group Tolerance and Selectivity in Reactions

A significant advantage of the sulfonyl fluoride group is its remarkable stability and chemoselectivity. mdpi.com Aliphatic sulfonyl fluorides exhibit tolerance to a broad range of functional groups and are stable in aqueous buffers. enamine.netenamine.net This chemical inertness under many standard reaction conditions allows for selective transformations on other parts of the molecule without affecting the sulfonyl fluoride. For instance, the piperidine nitrogen can be modified while leaving the -SO2F group intact. The choice of catalysts and protecting groups can be used to direct reactions to specific positions on the piperidine ring, for example, achieving selective C-H functionalization at the C2, C3, or C4 positions. nih.gov The judicious selection of reaction partners and catalysts is key to achieving high selectivity in multifunctional molecules. nih.gov

Derivatization of the Piperidine Nitrogen (e.g., N-Protection, N-Alkylation)

The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo a variety of common transformations, including N-alkylation, N-acylation, and the installation of protecting groups. nih.gov For instance, N-protection with groups like Boc (tert-butyloxycarbonyl) or various sulfonyl groups (e.g., brosyl) is a common strategy to modulate the reactivity of the piperidine moiety. nih.gov

When performing reactions at the piperidine nitrogen, it is crucial to consider the stability of the sulfonyl fluoride group. While generally stable, aliphatic sulfonyl fluorides can be susceptible to elimination reactions under strongly basic conditions. acs.org Therefore, milder bases and conditions are preferable for N-alkylation or other derivatizations. The use of an N-sulfonyl protecting group, such as in N-p-bromophenylsulfonyl-piperidine, has been shown to be compatible with subsequent functionalization reactions on the piperidine ring. nih.gov The synthesis of N-protected sulfonimidoyl fluorides has also been reported, showcasing the compatibility of the S-F bond with various nitrogen-protecting group strategies. researchgate.netnih.gov

Stereochemical Considerations in Reactions Involving this compound

The stereochemistry of reactions involving this compound is a critical aspect that influences the biological activity and pharmacological properties of its derivatives. The piperidine ring, with its chair-like conformation, and the chiral center at the C3 position, introduce elements of stereoisomerism that must be carefully managed during chemical transformations.

The presence of the sulfonyl fluoride group at the C3 position of the piperidine ring renders this carbon a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-piperidine-3-sulfonyl fluoride. The spatial arrangement of the substituents around this chiral center is a key determinant in the stereochemical outcome of its reactions.

In nucleophilic substitution reactions at the sulfur atom of the sulfonyl fluoride moiety, the stereochemistry at the C3 position of the piperidine ring generally remains unchanged. However, the approach of the nucleophile can be influenced by the conformation of the piperidine ring. The substituent at the C3 position can exist in either an axial or equatorial position in the chair conformation. The equatorial orientation is generally more stable due to reduced steric hindrance. The stereochemical outcome of reactions can be influenced by whether the reaction proceeds through a pathway that favors the axial or equatorial conformer.

For reactions that involve the piperidine ring itself, such as N-alkylation, N-acylation, or reactions at other positions on the ring, the stereochemistry at C3 can direct the approach of incoming reagents. For instance, in reactions leading to the formation of a second chiral center, the existing stereocenter at C3 can lead to the diastereoselective formation of one diastereomer over the other. This is a common strategy in asymmetric synthesis to control the stereochemistry of the final product. The development of stereocontrolled methods for the synthesis of 3-substituted piperidines is an active area of research, with various strategies employed to achieve high levels of stereoselectivity. acs.orgacs.org

The table below summarizes the potential stereochemical outcomes in reactions involving this compound.

| Reaction Type | Stereochemical Consideration | Potential Outcome |

| Nucleophilic attack on sulfonyl fluoride | Approach of nucleophile to the sulfur atom | Retention of configuration at C3 |

| N-Alkylation/N-Acylation | Conformation of the piperidine ring | Formation of diastereomers if a new stereocenter is created |

| Ring-opening/Ring-expansion | Regioselectivity and stereoselectivity of nucleophilic attack | Formation of products with controlled stereochemistry nih.gov |

| C-H functionalization | Directing group effects and catalyst control | Regio- and stereoselective introduction of new functional groups acs.org |

Stability Profile in Different Reaction Environments

The stability of this compound is a crucial factor in its handling, storage, and application in chemical synthesis. The sulfonyl fluoride group is known for its unique balance of reactivity and stability, which often makes it a preferred functional group over other sulfonyl halides, such as sulfonyl chlorides. semanticscholar.orgresearchgate.net

In general, aliphatic sulfonyl fluorides exhibit considerable stability under a range of conditions. enamine.netenamine.net This stability can be attributed to the strong sulfur-fluorine bond. Compared to their sulfonyl chloride counterparts, sulfonyl fluorides are significantly more resistant to hydrolysis. researchgate.netmdpi.com This hydrolytic stability is advantageous in reactions conducted in the presence of water or protic solvents. While aryl sulfonyl fluorides have been more extensively studied, the principles of their stability can be largely extrapolated to aliphatic analogs like this compound.

The stability of this compound in various chemical environments is summarized below:

Aqueous Conditions: Aliphatic sulfonyl fluorides are generally stable in aqueous buffers and can tolerate handling in such media. enamine.net While prolonged exposure to strongly acidic or basic aqueous solutions can lead to hydrolysis, they are significantly more stable than sulfonyl chlorides under similar conditions. researchgate.net The rate of hydrolysis can be influenced by pH and the presence of catalysts. acs.org

Acidic and Basic Conditions: The piperidine nitrogen in this compound is basic and will be protonated under acidic conditions. The sulfonyl fluoride group itself is relatively stable to acidic conditions. enamine.net Under basic conditions, the stability can be more nuanced. While generally stable, strong bases could potentially promote elimination or other side reactions, depending on the specific reaction conditions and the nature of the base.

Oxidative and Reductive Environments: The sulfonyl fluoride moiety is generally resistant to reduction. mdpi.com The sulfur atom is in its highest oxidation state (+6) and is not easily reduced. The stability towards oxidative conditions would depend on the specific oxidant used. The piperidine ring, however, could be susceptible to oxidation under harsh conditions.

Thermal Stability: Sulfonyl fluorides are known to be more thermally robust compared to sulfonyl chlorides. nih.gov This allows for reactions to be conducted at elevated temperatures without significant decomposition of the sulfonyl fluoride group.

The following table provides a qualitative overview of the stability of this compound in different reaction environments, based on the general behavior of aliphatic sulfonyl fluorides.

| Environment | Stability | Notes |

| Neutral Aqueous Solution | High | Significantly more stable than corresponding sulfonyl chloride. researchgate.net |

| Acidic Aqueous Solution | High | Piperidine nitrogen will be protonated. enamine.net |

| Basic Aqueous Solution | Moderate to High | Stability depends on the strength of the base and reaction conditions. |

| Organic Solvents | High | Generally stable in common organic solvents. |

| Oxidizing Agents | Moderate to High | Depends on the nature of the oxidant; piperidine ring may be more susceptible. |

| Reducing Agents | High | Sulfonyl fluoride group is resistant to reduction. mdpi.com |

| Elevated Temperatures | High | More thermally stable than sulfonyl chlorides. nih.gov |

It is important to note that while these general stability profiles are informative, the specific reactivity and stability of this compound in any given reaction will also be influenced by other factors such as the solvent, temperature, and the presence of other functional groups in the molecule.

Academic Research Applications of Piperidine 3 Sulfonyl Fluoride

Development of Chemical Biology Probes and Tools

Chemical biology relies on the use of small molecules to study and manipulate biological systems. Piperidine-3-sulfonyl fluoride (B91410) and its derivatives have emerged as valuable scaffolds for creating such tools, primarily due to the ability of the sulfonyl fluoride group to form stable covalent bonds with specific amino acid residues in proteins. jenabioscience.comnih.gov

Covalent Modification of Amino Acid Residues in Proteins

The sulfonyl fluoride "warhead" possesses a balanced reactivity, making it stable enough for biological experiments while being sufficiently electrophilic to react with nucleophilic amino acid side chains. nih.govrsc.org This reactivity is not limited to a single amino acid, allowing for broader applications in protein targeting. nih.govsigmaaldrich.com

Research has demonstrated that sulfonyl fluorides can covalently modify a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine. jenabioscience.comnih.govsigmaaldrich.comrhhz.net This versatility contrasts with other covalent modifiers that might target a more limited set of residues, such as the common targeting of cysteine by acrylamides. nih.gov The ability to target a wider array of amino acids expands the potential for developing specific probes and inhibitors for proteins where a cysteine residue may not be present in the binding site. nih.govrsc.org

| Target Amino Acid | Role of Sulfonyl Fluoride | Example Application |

| Serine | Covalent modification of the hydroxyl group. jenabioscience.comnih.gov | Development of covalent inhibitors for proteases where serine is a key catalytic residue. nih.govrsc.org |

| Threonine | Covalent modification of the hydroxyl group. jenabioscience.comnih.gov | Probing the binding sites of G protein-coupled receptors (GPCRs). nih.gov |

| Lysine | Covalent reaction with the primary amine of the side chain. jenabioscience.comnih.gov | Creation of covalent agents targeting the BIR3 domain of the X-linked Inhibitor of Apoptosis Protein (XIAP). nih.gov |

| Tyrosine | Covalent modification of the phenolic hydroxyl group. jenabioscience.comrsc.org | Rational design of probes to target specific tyrosine residues in enzyme active sites, such as in the mRNA decapping scavenger enzyme DcpS. researchgate.net |

| Cysteine | Reaction with the thiol group, though the resulting adduct can be unstable. jenabioscience.comnih.gov | While reactive, the instability of the thiosulfonate ester adduct makes cysteine a less common target for stable modification by sulfonyl fluorides. nih.gov |

| Histidine | Covalent engagement of the imidazole (B134444) side chain. jenabioscience.comnih.gov | Development of covalent chemical probes for the cereblon E3 ubiquitin ligase complex. nih.gov |

The reactivity of a sulfonyl fluoride is not solely dependent on the intrinsic nucleophilicity of an amino acid but is highly influenced by the specific microenvironment of the protein's binding pocket. jenabioscience.comnih.gov Factors such as the proximity of basic residues, which can facilitate deprotonation, can significantly enhance the reactivity of amino acids like tyrosine. rsc.org This "context-dependent" reactivity allows for the design of highly selective probes. For instance, the specific placement of a sulfonyl fluoride on a ligand scaffold can direct its reaction to a particular residue within the target protein's binding site, even in the presence of other potentially reactive residues elsewhere on the protein surface. nih.govresearchgate.net This principle has been successfully applied in creating specific covalent inhibitors for targets like the cancer-related protein EGFR and the mRNA decapping enzyme DcpS. rsc.orgresearchgate.net

Application in Target Identification and Validation Strategies

A significant challenge in drug discovery is identifying the specific biological target of a compound discovered through phenotypic screening. nih.gov Sulfonyl fluoride-containing probes are instrumental in this process. By incorporating a "clickable" handle, such as an alkyne group, into a sulfonyl fluoride probe, researchers can covalently label the target protein. rsc.orgnih.gov This allows for the subsequent attachment of a reporter tag (e.g., biotin) via click chemistry, enabling the isolation and identification of the protein target from complex cellular lysates. rsc.orgnih.gov This approach provides direct evidence of drug-target engagement within a cellular context and has been used to validate the targets of compounds in living cells. nih.gov

Utilization in Covalent Anchoring by Sulfonyl Exchange (CASE) Methodologies

The Covalent Anchoring by Sulfonyl Exchange (CASE) strategy leverages the reactivity of sulfonyl fluorides to discover and optimize new ligands for therapeutic targets. nih.gov In this approach, a library of sulfonyl fluoride-containing fragments can be screened against a protein of interest. Fragments that form a covalent bond with the target serve as starting points for the development of more potent and selective inhibitors. nih.gov This method was instrumental in identifying a novel series of molecular glue degraders by using sulfonyl fluoride reporters for scaffold hopping. nih.gov

Mechanistic Enzymology and Enzyme Inhibition Studies

Piperidine-3-sulfonyl fluoride and related structures have a history in the study of enzyme mechanisms, particularly for proteases. nih.gov The sulfonyl fluoride group acts as an effective inhibitor by covalently modifying key catalytic residues in the enzyme's active site. nih.govgla.ac.uk This irreversible inhibition allows for detailed studies of enzyme function and has been particularly useful in elucidating the role of serine proteases. rsc.orgnih.gov For example, peptido sulfonyl fluorides have been shown to be potent inhibitors of the 20S proteasome. gla.ac.ukvulcanchem.com Furthermore, spin-labeled sulfonyl fluorides have been synthesized and used as probes to investigate the structure of protease active sites. nih.gov More recent studies have expanded the application to other enzyme classes, such as fatty acid amide hydrolase (FAAH), where sulfonyl fluoride-based inhibitors have shown potent and irreversible activity. acs.org

Investigation of Covalent Inhibition Mechanisms for Hydrolases

The sulfonyl fluoride moiety is recognized as a "privileged warhead" in chemical biology, valued for its optimal balance of stability in aqueous environments and its reactivity towards nucleophilic residues within protein active sites. rsc.orgnih.gov Hydrolases, particularly serine hydrolases, represent a major class of enzymes that are targeted by sulfonyl fluoride-based inhibitors. stanford.edu These enzymes utilize a catalytic serine residue for their function, which acts as a potent nucleophile.

The mechanism of inhibition by a compound like this compound involves the nucleophilic attack of the catalytic serine's hydroxyl group on the electrophilic sulfur atom of the sulfonyl fluoride group. gla.ac.uk This reaction results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme bond, leading to irreversible inactivation of the enzyme. acs.org The stability of the resulting sulfonate ester bond effectively shuts down the enzyme's catalytic cycle. While direct studies on this compound are limited, the principle is well-established with numerous analogs. For instance, sulfonyl fluoride inhibitors have been successfully developed to covalently modify and inhibit fatty acid amide hydrolase (FAAH), demonstrating the effectiveness of this warhead in targeting serine hydrolases. acs.orgnih.gov

Exploration of Protease Inhibition by Sulfonyl Fluoride Warheads

Proteases are a subclass of hydrolases crucial to countless biological processes, and their dysregulation is linked to numerous diseases, making them important drug targets. gla.ac.uk Serine proteases, which include enzymes like chymotrypsin (B1334515) and thrombin, are a prominent family susceptible to inhibition by sulfonyl fluorides. nih.govgla.ac.uk The sulfonyl fluoride group serves as an electrophilic trap for the active site serine residue that is characteristic of this protease family. rsc.orgnih.gov

In the context of this compound, the piperidine (B6355638) ring acts as a scaffold that can be tailored to achieve specificity for a particular protease. The secondary amine on the piperidine ring provides a convenient attachment point for introducing various substituents. These modifications can be designed to mimic the natural substrates of a target protease, thereby increasing the affinity and selectivity of the inhibitor. By creating peptide-like structures attached to the piperidine nitrogen, the resulting molecule can be guided to the protease active site, positioning the sulfonyl fluoride "warhead" for efficient covalent reaction with the catalytic serine. nih.gov This strategy has been employed to develop potent and selective peptide sulfonyl fluoride (PSF) inhibitors for targets such as the proteasome. gla.ac.uknih.gov

Structure-Activity Relationship (SAR) Studies for Enzyme Affinity and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound like this compound into a potent and selective inhibitor. These studies involve systematically modifying the molecule's structure and assessing how these changes affect its biological activity. For this compound, SAR exploration can be focused on two primary regions:

The Piperidine Scaffold: The nitrogen atom of the piperidine ring is a key site for derivatization. Attaching different chemical groups (e.g., acyl, alkyl, or aryl groups) can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. These changes, in turn, influence target engagement, cell permeability, and metabolic stability. For example, SAR studies on other piperidine-based inhibitors have shown that modifying substituents on the ring can drastically impact potency against specific enzymes. nih.gov

The Stereochemistry: The piperidine ring in this compound contains a chiral center at the 3-position. The absolute stereochemistry (R or S) can have a profound impact on how the molecule fits into a well-defined enzyme binding pocket, potentially leading to significant differences in inhibitory potency between enantiomers.

The table below shows inhibitory data for representative sulfonyl fluoride analogs, illustrating the potencies that can be achieved with this class of compounds against various enzymes.

| Compound Name/Class | Target Enzyme | IC₅₀ Value | Citation |

| AM3506 (Aliphatic SF) | Fatty Acid Amide Hydrolase (FAAH) | 5 nM | rsc.org |

| Peptido Sulfonyl Fluorides | Proteasome (β2 subunit) | Potent Inhibition | rsc.org |

| Lipophilic Alkane SF (C12) | Lipoprotein Lipase | Efficient Inhibition | rsc.org |

| Erlotinib-SF | Epidermal Growth Factor Receptor (EGFR) | Covalent Modification | rsc.org |

Role as a Versatile Synthetic Building Block

Beyond its direct use as an inhibitor, this compound is a valuable synthetic intermediate, or building block, for constructing more elaborate molecules. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: the secondary amine of the piperidine ring and the sulfonyl fluoride group.

Construction of Complex Molecular Architectures

This compound is an example of a sp³-enriched building block, which is increasingly sought after in drug discovery to create molecules with greater three-dimensional complexity compared to traditional flat, aromatic compounds. researchgate.netacs.org The piperidine moiety is one of the most common heterocyclic scaffolds found in approved drugs. mdpi.com

The synthetic utility of this building block allows for a modular approach to complex molecules:

The secondary amine can undergo a wide range of standard chemical transformations, including N-acylation, N-alkylation, N-arylation, and reductive amination, to attach various recognition elements.

The sulfonyl fluoride group can participate in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction, to form stable sulfonamides or sulfonate esters by reacting with primary or secondary amines and phenols, respectively. nih.govimperial.ac.uk

This dual reactivity enables chemists to use this compound as a central scaffold, building off it in multiple directions to access novel and complex molecular architectures. acs.org

Contribution to Chemical Library Generation and Diversification

The modular nature of this compound makes it an ideal scaffold for diversity-oriented synthesis and the generation of large chemical libraries for high-throughput screening. researchgate.netsigmaaldrich.com By employing a combinatorial approach, a single core building block can give rise to thousands of distinct products.

For example, a library can be rapidly assembled by reacting this compound with a collection of different carboxylic acids to functionalize the piperidine nitrogen. Each of these products can then be further reacted with a diverse set of amines or alcohols via the SuFEx reaction at the sulfonyl fluoride position. acs.orgnih.gov This streamlined, two-step diversification strategy allows for the efficient exploration of a vast chemical space around the this compound core, accelerating the discovery of new bioactive probes and potential drug candidates. acs.org

Computational and Theoretical Studies in Chemical Biology

While specific computational studies on this compound are not widely published, its structure is amenable to a range of computational and theoretical analyses that are standard in modern drug discovery. rsc.org These in silico methods can predict the molecule's behavior and guide its optimization as a chemical probe or therapeutic lead.

Molecular Docking: Computational docking simulations can be used to model the binding of this compound and its derivatives into the active site of a target hydrolase or protease. These models can predict key interactions, such as hydrogen bonds and hydrophobic contacts, and help rationalize the observed binding affinity and selectivity.

Reaction Mechanism Modeling: Quantum mechanics (QM) calculations, often using Density Functional Theory (DFT), can elucidate the step-by-step mechanism of covalent bond formation between the sulfonyl fluoride warhead and a target amino acid residue like serine. chemrxiv.org Such studies can calculate the activation energy of the reaction, providing insight into the inhibitor's reactivity.

Quantitative Structure-Activity Relationship (QSAR): For a library of compounds derived from the this compound scaffold, QSAR studies can be performed. These analyses build mathematical models that correlate the structural or physicochemical properties of the molecules with their measured biological activity (e.g., IC₅₀ values). The resulting models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

These computational approaches provide a powerful complement to experimental work, enabling a more rational, structure-based design of inhibitors and chemical probes derived from the this compound scaffold.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a protein's active site. For derivatives of this compound, these methods provide crucial insights into their potential as therapeutic agents by detailing binding affinities and specific molecular interactions.

In silico studies on related piperidine sulfonyl fluoride scaffolds demonstrate their potential to interact with various protein targets. For instance, molecular docking has been employed to investigate how piperidine derivatives containing a sulfonyl moiety bind to viral polymerases or other enzymes. mdpi.comresearchgate.net These simulations reveal that the piperidine ring often serves as a scaffold, positioning the molecule within the binding pocket, while the sulfonyl group can form key interactions such as hydrogen bonds with amino acid residues. mdpi.com

A significant application of the sulfonyl fluoride moiety, including when attached to a piperidine-like scaffold, is in the design of covalent inhibitors. nih.govacs.org The sulfonyl fluoride group is an electrophilic "warhead" capable of forming a stable covalent bond with nucleophilic residues like serine, lysine, or tyrosine in a protein's binding site. nih.govacs.orgnih.gov Docking studies are essential in the initial design phase of these covalent modifiers. They help to position the electrophilic sulfonyl fluoride group in close proximity to the target nucleophilic residue. For example, in the design of covalent ligands for the Von Hippel-Lindau (VHL) protein, the traditional hydroxyproline (B1673980) motif was replaced with a sulfonyl fluoride. nih.govacs.org Docking simulations predicted that this modification would allow the sulfonyl fluoride to be positioned near Serine 110, facilitating a covalent interaction. nih.gov

Molecular dynamics simulations further refine the understanding obtained from static docking poses. MD simulates the movement of the ligand-protein complex over time, providing information on the stability of the binding mode and the flexibility of the interacting components. This is particularly important for understanding the dynamic nature of protein-ligand recognition and for validating the stability of predicted interactions. rsc.org

The data generated from these simulations, such as binding energy and the identity of interacting residues, are critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. mdpi.comrsc.org

Table 1: Example of Molecular Docking Data for a Piperidine Sulfonyl Derivative This table presents hypothetical data representative of findings from molecular docking studies on piperidine sulfonyl fluoride analogues.

| Target Protein | Ligand (Piperidine Derivative) | Binding Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Viral RNA Polymerase | 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione | -7.35 | GLU180, LYS39, LEU91 | Hydrogen Bond |

| SarA (MRSA regulator) | Arylethenesulfonyl fluoride derivative | Not Specified | LYS123 | Not Specified |

| Von Hippel-Lindau (VHL) | Covalent VHL-targeted sulfonyl fluoride | Not Specified | Ser110 | Covalent Bond |

Density Functional Theory (DFT) for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms, calculate reaction energies, and predict the stability of intermediates and transition states. For reactions involving this compound and related alkyl sulfonyl fluorides, DFT calculations provide a deep understanding of their reactivity.

DFT studies have been crucial in understanding the mechanism of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry reaction where the sulfonyl fluoride group is central. researchgate.net Calculations can model the reaction pathway of a nucleophile (like an amine or alcohol) attacking the sulfur center of the sulfonyl fluoride. These studies help to quantify the energy barriers for the reaction and reveal the role of catalysts or bases in lowering this barrier. For instance, DFT analysis has shown that a complementary base can significantly lower the reaction barrier by increasing the nucleophilicity of the attacking amine. researchgate.net

DFT can also predict molecular properties that influence reactivity, such as bond lengths, atomic charges, and molecular orbital energies (e.g., HOMO-LUMO gap). researchgate.net For piperidine-containing structures, DFT helps to determine the most stable conformation (e.g., the chair conformation of the piperidine ring) and how this geometry influences the molecule's reactivity and interactions. researchgate.net

Table 2: Example of DFT Calculated Parameters for a Reaction Involving an Alkyl Sulfonyl Fluoride This table shows representative data that could be obtained from DFT studies on reactions involving compounds like this compound.

| Reaction Step | System | Calculated Parameter | Value (kcal/mol) | Implication |

| Oxidative Addition | Alkyl Sulfonyl Fluoride + Pd(II) Catalyst | Activation Energy (ΔG‡) | 25.5 | Turnover-limiting step |

| Nucleophilic Attack | Sulfonyl Fluoride + Amine | Activation Energy (Uncatalyzed) | High | Reaction is slow without a catalyst |

| Nucleophilic Attack | Sulfonyl Fluoride + Amine + Base | Activation Energy (Base-Catalyzed) | Lower | Base facilitates the reaction |

Reaction Progress Kinetic Analysis (RPKA) for Mechanistic Insights

Reaction Progress Kinetic Analysis (RPKA) is a powerful experimental methodology for studying the kinetics of chemical reactions, particularly complex catalytic processes. By monitoring the concentration of reactants, intermediates, and products over time, RPKA can be used to determine reaction orders, identify catalyst deactivation pathways, and elucidate detailed reaction mechanisms.

The application of RPKA to reactions involving piperidine sulfonyl fluorides or analogous compounds provides a bridge between theoretical predictions (like those from DFT) and experimental reality. For example, in the aforementioned palladium-catalyzed cyclopropanation that uses alkyl sulfonyl fluorides, RPKA was employed to unravel the complex kinetics. chemrxiv.org By systematically varying the initial concentrations of the reactants and catalyst and analyzing the resulting reaction profiles, researchers can deduce the kinetic dependence of the reaction rate on each component.

In a different study focused on the C–H arylation of piperidines, RPKA was used to establish that the C–H bond cleavage step was not the turnover-limiting step of the catalytic cycle. acs.org Instead, the analysis pointed towards reductive elimination as the rate-limiting step and also revealed a rapid loss of the active palladium catalyst during the reaction. acs.org This type of insight is critical for improving reaction yields and efficiency by addressing issues like catalyst instability.

The combination of RPKA with other techniques, such as DFT, creates a highly synergistic approach to mechanistic investigation. RPKA provides the experimental kinetic data, which can then be used to validate or refine a proposed mechanism modeled by DFT. This integrated approach was used to confirm that the oxidative addition of the sulfonyl fluoride was the turnover-limiting and diastereoselectivity-determining step in the palladium-catalyzed cyclopropanation. chemrxiv.org

Table 3: Representative Data from Reaction Progress Kinetic Analysis This table illustrates the type of kinetic information that can be obtained from RPKA studies on catalytic reactions involving piperidine derivatives.

| Reaction Component | Method of Analysis | Determined Kinetic Order | Mechanistic Implication |

| Alkyl Sulfonyl Fluoride | Variable Time Normalization Analysis (VTNA) | First Order | Component is involved in the rate-determining step |

| Alkene | Same Excess Experiment | Zero Order | Component reacts after the rate-determining step |

| Palladium Catalyst | Different Catalyst Loading Experiment | First Order | Reaction is dependent on a single catalyst species |

| Aryl Iodide | Hammett Plot Analysis | Negative Rho (ρ) value | Buildup of positive charge in the transition state of the rate-determining step |

Advanced Methodologies for Structural Elucidation of Piperidine 3 Sulfonyl Fluoride Derivatives

Single Crystal X-ray Diffraction for Definitive Structural Confirmation

For piperidine-3-sulfonyl fluoride (B91410) derivatives that can be crystallized, this technique can confirm the chair conformation of the piperidine (B6355638) ring, which is the most stable arrangement for such six-membered heterocycles. Furthermore, it can unequivocally establish the relative stereochemistry of substituents on the piperidine ring. For instance, in cases of N-substituted derivatives, X-ray crystallography can distinguish between cis and trans isomers.

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~10.5 |

| b (Å) | ~12.1 |

| c (Å) | ~14.3 |

| β (°) | ~97.2 |

| Volume (Å3) | ~1827 |

| Piperidine Ring Conformation | Chair |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about the connectivity, regiochemistry, and stereochemistry of piperidine-3-sulfonyl fluoride derivatives.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the piperidine ring are indicative of their chemical environment. The electron-withdrawing sulfonyl fluoride group at the C3 position significantly influences the chemical shifts of the neighboring protons and carbons.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity of protons within the piperidine ring and any substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the position of the sulfonyl fluoride group and the connectivity of substituents on the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the stereochemistry of the molecule. They detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. For piperidine rings, NOESY/ROESY can distinguish between axial and equatorial orientations of substituents by observing the spatial proximity of protons on the ring. For example, a strong NOE between a proton at C3 and a proton at C5 would suggest a diaxial relationship.

The following tables provide representative ¹H and ¹³C NMR chemical shift ranges for a substituted this compound derivative.

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 (eq) | 3.2 - 3.5 | dd | ~12 (gem), ~4 (ax-eq) |

| H-2 (ax) | 2.8 - 3.1 | dt | ~12 (gem), ~10 (ax-ax) |

| H-3 | 3.5 - 3.8 | m | - |

| H-4 (eq) | 2.0 - 2.3 | m | - |

| H-4 (ax) | 1.7 - 1.9 | m | - |

| H-5 (eq) | 2.1 - 2.4 | m | - |

| H-5 (ax) | 1.6 - 1.8 | m | - |

| H-6 (eq) | 3.1 - 3.4 | dd | ~13 (gem), ~3 (ax-eq) |

| H-6 (ax) | 2.7 - 3.0 | dt | ~13 (gem), ~11 (ax-ax) |

| Carbon | Typical Chemical Shift (ppm) |

|---|---|

| C-2 | 45 - 50 |

| C-3 | 60 - 65 |

| C-4 | 25 - 30 |

| C-5 | 22 - 27 |

| C-6 | 48 - 53 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

For this compound derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a wealth of information about the structure of the molecule. The fragmentation of the piperidine ring often proceeds through characteristic pathways, such as the loss of substituents or ring-opening reactions. The presence of the sulfonyl fluoride group will also influence the fragmentation, potentially leading to the loss of SO₂F or related fragments.

The table below shows predicted and commonly observed fragment ions for a generic N-substituted this compound derivative in positive ion mode ESI-MS/MS.

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

|---|---|

| [M+H]⁺ | Protonated molecule |

| [M+H - HF]⁺ | Loss of hydrogen fluoride |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide |

| [M+H - SO₂F]⁺ | Loss of the sulfonyl fluoride radical |

| [C₅H₁₀N]⁺ (m/z 84) | Fragment corresponding to the piperidine ring |

Future Research Directions and Perspectives

Exploration of Stereoselective Synthetic Pathways to Chiral Piperidine-3-sulfonyl Fluoride (B91410)

The presence of a stereocenter at the C3 position of the piperidine (B6355638) ring means that piperidine-3-sulfonyl fluoride exists as a pair of enantiomers. Since biological systems are inherently chiral, the different enantiomers are likely to exhibit distinct biological activities and target engagement profiles. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure (R)- and (S)-piperidine-3-sulfonyl fluoride is a critical area for future research.

Current research on related structures provides a roadmap for these efforts. Methodologies for the stereoselective synthesis of substituted piperidines are well-documented and include techniques such as chiral pool synthesis, the use of chiral auxiliaries, and catalytic asymmetric reactions. researchgate.net Specific approaches that could be adapted include:

Asymmetric Cyclization: Radical cyclization of aminonitriles using chiral catalysts has been shown to produce chiral piperidines. mdpi.com Similarly, asymmetric synthesis via nitro-Mannich reactions followed by reductive cyclization offers another viable route. mdpi.com

Catalytic Hydrogenation: Asymmetric hydrogenation of pyridine (B92270) precursors using chiral rhodium or iridium catalysts is a powerful method for creating chiral piperidines. mdpi.com

Chiral Resolution: Classical resolution of racemic piperidine precursors using chiral resolving agents, such as tartrate derivatives, could be employed to separate the enantiomers before the introduction of the sulfonyl fluoride group. google.com

Enantioselective Organocatalysis: Organocatalytic methods, which have been successfully applied to the synthesis of other chiral heterocycles, represent a promising strategy for establishing the stereocenter in the piperidine ring with high enantioselectivity. researchgate.net

Future work will likely focus on adapting these established principles to substrates suitable for conversion to the final this compound target. Success in this area will enable a more precise investigation of the structure-activity relationships of its individual enantiomers.

| Synthetic Strategy | Description | Potential Application to this compound |

| Asymmetric Catalysis | Use of chiral metal catalysts (e.g., Rhodium, Iridium) or organocatalysts to induce stereoselectivity during ring formation or functionalization. mdpi.comresearchgate.net | Asymmetric hydrogenation of a corresponding pyridine-3-sulfonyl fluoride precursor or asymmetric cyclization of an acyclic precursor. |

| Chiral Pool Synthesis | Starting from a readily available, enantiomerically pure natural product (e.g., an amino acid) to build the chiral piperidine scaffold. researchgate.net | A multi-step synthesis beginning with a suitable chiral starting material to control the stereochemistry at the C3 position. |

| Chiral Auxiliaries | Temporarily attaching a chiral group to an achiral precursor to direct a stereoselective reaction, followed by its removal. researchgate.net | An auxiliary on the piperidine nitrogen could direct the stereoselective introduction of a substituent at the C3 position. |

| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, allowing the other to be isolated. acs.org | Enzymatic or chemical kinetic resolution of a racemic piperidine-3-carboxylic acid or a related precursor. |

| Chiral Salt Resolution | Formation of diastereomeric salts from a racemic mixture using a single enantiomer of a chiral resolving agent, allowing separation by crystallization. google.com | Resolution of a racemic piperidine-3-amine or carboxylic acid precursor with a chiral acid or base. |

Design of Novel this compound Conjugates for Biomolecular Research

The sulfonyl fluoride moiety is a versatile "warhead" capable of forming stable covalent bonds with the side chains of several amino acids, including tyrosine, lysine, histidine, and serine. rsc.orgnih.gov This reactivity makes it an excellent component of chemical probes designed for biomolecular research. A key future direction is the design and synthesis of novel conjugates where this compound is linked to other functional molecules to create powerful research tools.

These conjugates could include:

Affinity Probes: Attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, to the piperidine scaffold. Such probes would allow for the identification, isolation, and visualization of protein targets that bind to the this compound moiety in complex biological samples.

Photoaffinity Probes: Incorporating a photo-activatable group (e.g., a diazirine) would enable light-induced covalent cross-linking to interacting proteins, providing a snapshot of binding events in living cells.

Targeted Covalent Inhibitors: Conjugating this compound to a known ligand for a specific protein could create a highly selective and potent covalent inhibitor. The known ligand would guide the molecule to the target protein's binding site, where the sulfonyl fluoride warhead could then form a covalent bond with a nearby nucleophilic residue, leading to prolonged and efficient inhibition. rsc.org

PROTACs and Molecular Glues: The piperidine ring is a component of immunomodulatory drugs (IMiDs) that function as molecular glues by binding to the E3 ubiquitin ligase substrate receptor cereblon (CRBN). nih.govrsc.org Future research could explore using the this compound scaffold to develop covalent molecular glues or as a warhead-containing E3 ligase binder in Proteolysis Targeting Chimeras (PROTACs), a strategy that has been explored with other sulfonyl fluoride-containing molecules. nih.gov

The development of these conjugates will greatly expand the utility of this compound from a simple reactive fragment to a sophisticated tool for probing protein function and validating new drug targets.

Advancements in Computational Chemistry to Predict and Guide this compound Reactivity

Computational chemistry is poised to play a pivotal role in accelerating research into this compound. Future studies will likely leverage advanced computational techniques to predict its reactivity, guide the synthesis of new derivatives, and rationalize its biological activity. nih.gov

Key areas for computational investigation include:

Reaction Mechanism Studies: Using methods like Density Functional Theory (DFT), researchers can model the reaction pathways between this compound and various biological nucleophiles. nih.govresearchgate.net These calculations can determine the activation barriers for reaction with different amino acid side chains (e.g., tyrosine vs. lysine), providing a theoretical basis for its observed selectivity. nih.gov

Predictive Reactivity Models: Machine learning (ML) algorithms can be trained on experimental data from sulfonyl fluoride reactions to build models that predict reaction outcomes. bohrium.comucla.edu Such models could predict the likelihood of a successful covalent modification of a target protein based on its structure and the properties of the this compound probe. This approach has been successfully used to navigate the reaction space for deoxyfluorination reactions using sulfonyl fluorides. bohrium.comucla.edu

Virtual Screening and Covalent Docking: Computational docking programs can be used to virtually screen libraries of proteins to identify potential targets for this compound. Covalent docking algorithms, which specifically model the formation of a covalent bond, can predict the binding pose and reactivity of the compound within a protein's active site, helping to prioritize targets for experimental validation. acs.org

New Reagent Design: Data science-guided approaches, which involve computing the properties of a virtual library of derivatives, can be used to design next-generation probes with enhanced reactivity, selectivity, or improved physicochemical properties. acs.org

By integrating these computational approaches, researchers can more efficiently explore the chemical space around this compound, reducing the time and resources required for experimental studies.

Development of High-Throughput Screening Platforms for this compound-Based Probes

To unlock the full therapeutic and research potential of this compound, it is essential to identify its protein targets on a proteome-wide scale. The development of specialized high-throughput screening (HTS) platforms will be instrumental in achieving this goal. selvita.comnih.gov

Future research will likely focus on two main strategies:

Fragment-Based and Library Screening: A library of small molecules based on the this compound scaffold could be synthesized. This library, potentially containing "sulfonyl fluoride bits" (SuFBits), could be screened against purified proteins or in cell lysates to identify hits. mdpi.comresearchgate.net Techniques like mass spectrometry would be used to detect covalent modification of target proteins.

DNA-Encoded Library (DEL) Technology: A powerful HTS method involves creating a massive DNA-encoded library of diverse compounds, each tagged with a unique DNA barcode. fudan.edu.cn A future direction would be to incorporate this compound as a reactive scaffold in a DEL. The entire library could then be incubated with a protein mixture or cell lysate. Proteins that are covalently labeled by a library member can be isolated, and the attached DNA barcode can be sequenced to reveal the structure of the binding molecule. This approach has already been successfully applied to screen libraries of other sulfonyl fluorides to discover novel tyrosine-targeting covalent inhibitors. rsc.orgfudan.edu.cn

These HTS platforms, especially when combined with activity-based protein profiling (ABPP), will enable the rapid identification of novel protein targets for this compound-based probes, paving the way for new avenues in drug discovery and chemical biology. fudan.edu.cn

Q & A

Q. How can the PICO framework guide the development of research questions on this compound’s therapeutic potential?

- Methodological Answer: Define:

- Population: Specific enzyme classes (e.g., serine hydrolases).

- Intervention: Covalent inhibition by sulfonyl fluoride warhead.

- Comparison: Traditional sulfonate esters or acrylamides.

- Outcome: Selectivity metrics (kinetic ) and in vivo efficacy.

This framework ensures hypotheses address mechanistic novelty and therapeutic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.